The Synthesis of 4,5,9,10-Tetraazaphenanthrene and its Derivatives: A Technical Guide for Researchers and Drug Development Professionals
The Synthesis of 4,5,9,10-Tetraazaphenanthrene and its Derivatives: A Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic methodologies for obtaining 4,5,9,10-tetraazaphenanthrene, also known as pyrazino[2,3-b]quinoxaline, and its diverse derivatives. This heterocyclic scaffold is of significant interest in medicinal chemistry and materials science due to its unique electronic properties and biological activities. This document details the foundational synthetic strategies, including the synthesis of key precursors, and provides validated experimental protocols. Furthermore, it delves into the rationale behind experimental choices, offering insights into reaction mechanisms and optimization strategies. The guide also explores the burgeoning applications of these compounds, particularly in the realm of drug discovery, supported by relevant biological data.
Introduction: The Significance of the 4,5,9,10-Tetraazaphenanthrene Core
The 4,5,9,10-tetraazaphenanthrene scaffold is a planar, electron-deficient aromatic system characterized by the fusion of a pyrazine ring onto a quinoxaline core. This unique arrangement of nitrogen atoms imparts distinct electronic and photophysical properties, making it a privileged scaffold in various scientific disciplines. In the field of drug development, derivatives of 4,5,9,10-tetraazaphenanthrene have demonstrated a broad spectrum of biological activities, including potential as anticancer and antimicrobial agents.[1][2] The planar nature of the molecule allows for effective intercalation with DNA, a mechanism often exploited in the design of chemotherapeutic agents.[3] Moreover, the nitrogen-rich core provides multiple coordination sites, rendering these compounds excellent ligands for the formation of metal complexes with interesting catalytic and photoluminescent properties.[3][4][5]
This guide aims to equip researchers, scientists, and drug development professionals with the essential knowledge and practical protocols to synthesize and functionalize the 4,5,9,10-tetraazaphenanthrene core, thereby facilitating the exploration of its vast potential.
Foundational Synthetic Strategies: Building the Core
The primary and most versatile method for the synthesis of the 4,5,9,10-tetraazaphenanthrene core is the cyclocondensation reaction between a 2,3-diaminoquinoxaline precursor and a 1,2-dicarbonyl compound.[6] This approach allows for the introduction of a wide range of substituents onto the resulting tetraazaphenanthrene skeleton by varying the substituents on both the diamine and the dicarbonyl starting materials.
Synthesis of the Key Precursor: 2,3-Diaminoquinoxaline
The synthesis of 2,3-diaminoquinoxaline is a critical first step. A common and efficient method involves a two-step procedure starting from the readily available o-phenylenediamine.
Step 1: Synthesis of Quinoxaline-2,3-dione
The initial step is the condensation of o-phenylenediamine with oxalic acid in an acidic medium, typically 4N HCl, to yield quinoxaline-2,3-dione.[7][8]
Step 2: Conversion to 2,3-Dichloroquinoxaline
The resulting quinoxaline-2,3-dione is then chlorinated using a reagent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) to produce 2,3-dichloroquinoxaline.[7]
Step 3: Amination to 2,3-Diaminoquinoxaline
Finally, the 2,3-dichloroquinoxaline is subjected to nucleophilic substitution with an amine source. While various amines can be used to generate substituted diaminoquinoxalines, the parent 2,3-diaminoquinoxaline is typically prepared using ammonia or an ammonia equivalent. The reaction of 2,3-dichloroquinoxaline with various substituted anilines and amines in ethanol is a common method to yield a diverse range of 2,3-bis(N-substituted amino) quinoxaline derivatives.[7]
The Core Cyclocondensation Reaction
With the 2,3-diaminoquinoxaline precursor in hand, the 4,5,9,10-tetraazaphenanthrene core is constructed through a cyclocondensation reaction with a 1,2-dicarbonyl compound.[6] The choice of the 1,2-dicarbonyl compound is crucial as it determines the substitution pattern on the newly formed pyrazine ring.
Causality Behind Experimental Choices:
-
Solvent: The reaction is typically carried out in a protic solvent such as ethanol or acetic acid. These solvents facilitate the protonation of the carbonyl groups, increasing their electrophilicity and promoting the nucleophilic attack by the amino groups of the diaminoquinoxaline.
-
Catalyst: While the reaction can proceed without a catalyst, particularly at elevated temperatures, the addition of an acid catalyst (e.g., a few drops of acetic acid or a Lewis acid) can significantly accelerate the reaction rate by further activating the dicarbonyl compound.
-
Temperature: The reaction is often performed under reflux conditions to ensure a sufficient reaction rate. However, milder conditions can sometimes be employed, especially with more reactive dicarbonyl compounds.
Synthesis of 4,5,9,10-Tetraazaphenanthrene Derivatives
The true utility of this synthetic strategy lies in its ability to generate a library of derivatives with diverse functionalities. This is achieved by employing substituted versions of the two key building blocks:
-
Substituted 2,3-Diaminoquinoxalines: By starting with a substituted o-phenylenediamine in the initial synthesis of the quinoxaline precursor, one can introduce substituents onto the quinoxaline portion of the final tetraazaphenanthrene.
-
Substituted 1,2-Dicarbonyl Compounds: A wide variety of 1,2-dicarbonyl compounds, such as substituted benzils, aliphatic diketones, and glyoxals, can be used to introduce substituents onto the pyrazine ring.[9] The synthesis of these dicarbonyl compounds can be achieved through various methods, including the oxidation of α-hydroxycarbonyls or the hydrolysis of cyanocarbonyls.[10][11]
The following diagram illustrates the general synthetic strategy for producing derivatives of 4,5,9,10-tetraazaphenanthrene.
Caption: General synthetic scheme for 4,5,9,10-tetraazaphenanthrene derivatives.
Detailed Experimental Protocols
The following protocols are provided as a self-validating system, offering detailed, step-by-step methodologies for the synthesis of the core scaffold and a representative derivative.
Protocol 1: Synthesis of Unsubstituted 4,5,9,10-Tetraazaphenanthrene
Step 1: Synthesis of 2,3-Diaminoquinoxaline
-
Materials: o-Phenylenediamine, Cyanogen gas (or a suitable precursor like cyanogen bromide), Methanol.
-
Procedure:
-
Dissolve o-phenylenediamine in methanol in a reaction vessel equipped with a gas inlet and a stirrer.
-
Bubble cyanogen gas through the solution at a controlled rate while maintaining the temperature. (Caution: Cyanogen is highly toxic. This reaction should be performed in a well-ventilated fume hood with appropriate safety precautions).
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, the product, 2,3-diaminoquinoxaline, will precipitate from the solution.
-
Collect the precipitate by filtration, wash with cold methanol, and dry under vacuum.
-
The product can be recrystallized from pyridine to obtain a pure sample.
-
Step 2: Synthesis of 4,5,9,10-Tetraazaphenanthrene
-
Materials: 2,3-Diaminoquinoxaline, Glyoxal (40% aqueous solution), Ethanol, Acetic acid.
-
Procedure:
-
Dissolve 2,3-diaminoquinoxaline in ethanol in a round-bottom flask.
-
Add a stoichiometric amount of glyoxal solution to the flask.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold ethanol, and then with water to remove any unreacted glyoxal and acetic acid.
-
Dry the product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or DMF.
-
Protocol 2: Synthesis of a Substituted Derivative: 2,3-Diphenyl-4,5,9,10-tetraazaphenanthrene
-
Materials: 2,3-Diaminoquinoxaline, Benzil, Ethanol, Acetic acid.
-
Procedure:
-
Dissolve 2,3-diaminoquinoxaline (1 mmol) and benzil (1 mmol) in ethanol (20 mL) in a round-bottom flask.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Heat the mixture to reflux and maintain for 3-5 hours. Monitor the reaction by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature. The product will crystallize out.
-
Collect the crystalline product by filtration and wash with a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol or a mixture of ethanol and DMF to obtain pure 2,3-diphenyl-4,5,9,10-tetraazaphenanthrene.
-
Data Presentation: Physicochemical and Spectroscopic Data of a Representative Derivative
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Mass Spec (m/z) |
| 2,3-Diphenyl-4,5,9,10-tetraazaphenanthrene | C₂₂H₁₄N₄ | 334.38 | >300 | 7.5-7.8 (m, 10H, Ar-H), 8.2-8.4 (m, 4H, Ar-H) | 128.5, 129.0, 130.2, 131.5, 138.0, 142.1, 154.3 | 334.12 [M]⁺ |
Note: Spectroscopic data are illustrative and may vary slightly depending on the solvent and instrument used.[12][13][14]
Applications in Drug Development and Materials Science
The 4,5,9,10-tetraazaphenanthrene scaffold is a versatile platform for the development of new therapeutic agents and functional materials.
Anticancer and Antimicrobial Agents
The planar aromatic structure of these compounds facilitates their intercalation into the DNA double helix, leading to the inhibition of DNA replication and transcription, a key mechanism for many anticancer drugs.[3] Furthermore, the introduction of various substituents can modulate the lipophilicity, electronic properties, and steric bulk of the molecules, allowing for the fine-tuning of their biological activity and selectivity. Several derivatives have shown promising in vitro activity against a range of cancer cell lines and microbial pathogens.[1][2][15]
Ligands in Coordination Chemistry
The four nitrogen atoms in the core structure provide excellent coordination sites for a variety of metal ions. The resulting metal complexes have been investigated for their applications in catalysis, photoluminescent materials, and as potential metallodrugs.[3][4][5][16] The rigid and planar nature of the ligand can influence the geometry and electronic properties of the metal center, leading to unique reactivity and photophysical behavior.
The following diagram illustrates the interaction of a 4,5,9,10-tetraazaphenanthrene derivative with a metal ion and its potential application as a DNA intercalator.
Caption: Coordination and biological action of tetraazaphenanthrene derivatives.
Conclusion
This technical guide has provided a detailed and practical overview of the synthesis of 4,5,9,10-tetraazaphenanthrene and its derivatives. The condensation of 2,3-diaminoquinoxalines with 1,2-dicarbonyl compounds remains the most robust and versatile method for accessing this important class of heterocyclic compounds. By understanding the underlying principles of the synthesis and having access to reliable experimental protocols, researchers are well-equipped to explore the vast chemical space of these derivatives. The demonstrated potential of these compounds in drug discovery and materials science underscores the importance of continued research in this area, with the promise of developing novel therapeutic agents and functional materials.
References
- Cheke, J. S. C. Novel routes to pyrazino[2,3-b]quinoxalines. Journal of the Chemical Society C: Organic. [URL not available]
-
ResearchGate. Scheme 1. Synthesis of 2,3-Diaminoquinoxalines. ResearchGate. [Link]
-
ResearchGate. Synthesis and antimicrobial activity of 2,3-di-substituted quinoxalines. ResearchGate. [Link]
-
ResearchGate. Strategies for the design of a 1,2-dicarbonyl-forming reagent and its... ResearchGate. [Link]
- Amaya-García, F., & Unterlass, M. M. (2022). Synthesis of 2,3-Diarylquinoxaline Carboxylic Acids in High-Temperature Water. Synthesis, 54(A–P). [URL not available]
- Wan, J.-P., & Wei, L. QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. College of Chemistry and Chemical Engineering, Jiangxi Normal. [URL not available]
-
ResearchGate. Plausible mechanism for the synthesis of 1,2-dicarbonyl compounds. ResearchGate. [Link]
-
Amaya-García, F., & Unterlass, M. M. (2022). Synthesis of 2,3-Diarylquinoxaline Carboxylic Acids in High-Temperature. KOPS. [Link]
-
Química Organica.org. Synthesis of 1,2-dicarbonyl compounds. Química Organica.org. [Link]
- Google Patents. US20070185327A1 - Preparation of substituted quinoxalines.
-
PubChem. 4,5,9,10-Tetraazaphenanthrene. PubChem. [Link]
-
Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majid, A. M. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. Molecules, 26(15), 4487. [Link]
-
ResearchGate. Synthesis of key precursors of quinoxaline and pyrido[2,3-b]pyrazines. ResearchGate. [Link]
-
MDPI. Novel 4-Azapregnene Derivatives as Potential Anticancer Agents: Synthesis, Antiproliferative Activity and Molecular Docking Studies. MDPI. [Link]
-
Wikipedia. Dicarbonyl. Wikipedia. [Link]
-
Gnanaprakasam, B., & Milstein, D. (2018). Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. ACS Catalysis, 8(11), 10854-10859. [Link]
-
YouTube. 1,2-dicarbonyl preparation from carbonyl, Nitrosation, Riley oxidation, α-hydroxy carbonyl, 1,2-diol. YouTube. [Link]
-
Moucheron, C., Kirsch-De Mesmaeker, A., & Kelly, J. M. (1997). Ruthenium(II) Complexes with 1,4,5,8,9,12-Hexaazatriphenylene and 1,4,5,8-Tetraazaphenanthrene Ligands: Key Role Played by the Photoelectron Transfer in DNA Cleavage and Adduct Formation. Inorganic Chemistry, 36(4), 584-592. [Link]
-
Popova, E. A., Protas, A. V., & Trifonov, R. E. (2018). Tetrazole Derivatives as Promising Anticancer Agents. Anti-Cancer Agents in Medicinal Chemistry, 17(14), 1856-1868. [Link]
-
Narsaiah, B., & Kumar, P. S. (2013). A Simple and efficient protocol for the synthesis of quinoxalines catalyzed by pyridine. ACG Publications. [Link]
-
ResearchGate. 1,4,5,8‐Tetra‐Azaphenanthrene Complexes of Copper(I) and Silver(I). ResearchGate. [Link]
-
ResearchGate. Coordination Chemistry and Applications of Versatile 4,5-Diazafluorene Derivatives. ResearchGate. [Link]
-
ResearchGate. Synthesis and Liquid Crystal Property of 4,5-Disubstituted Phenanthrene and 9,10-Dihydrophenanthrene Derivatives. ResearchGate. [Link]
-
Lee, K. H., et al. (2007). Cytotoxic Phenanthrenequinones and 9,10-Dihydrophenanthrenes from Calanthe arisanensis. Journal of Natural Products, 70(10), 1634-1637. [Link]
-
ChemRxiv. Modulating the Coordination Properties of 4-Coordinate Copper(I) Using Catenane Ligands Composed of Differently Sized Macrocycle. ChemRxiv. [Link]
-
MDPI. New Anticancer Agents: Design, Synthesis and Evaluation. MDPI. [Link]
-
Loike, J. D., & Horwitz, S. B. (1976). Synthesis and biological activities of the C-4 esters of 4'-demethylepipodophyllotoxin. Journal of Medicinal Chemistry, 19(9), 1135-1138. [Link]
-
ResearchGate. Synthesis, Biological Activities Evaluation of 4-(4-Chlorophenylazo)-5-Thiophen-2-yl-[6][17]Dithiole-3-Thione. ResearchGate. [Link]
-
ResearchGate. Coordination ability of N,N'-disubstituted 9,10-phenanthrenediimines. ResearchGate. [Link]
-
Engineered Science Publisher. Synthesis of 9, 10-dihydrophenanthrene, Phenanthrene, Mono. Engineered Science Publisher. [Link]
-
Krishnaveni Degree College. acharya nagarjuna university (anu). Krishnaveni Degree College. [Link]
-
MDPI. Biological Activity of Quaternary Ammonium Salts and Their Derivatives. MDPI. [Link]
-
MDPI. Diverse Biological Activity of Benzofuroxan/Sterically Hindered Phenols Hybrids. MDPI. [Link]
-
MDPI. DNA Interactions and Biological Activity of 2,9-Disubstituted 1,10-Phenanthroline Thiosemicarbazone-Based Ligands and a 4-Phenylthiazole Derivative. MDPI. [Link]
-
National Center for Biotechnology Information. A new DES-mediated synthesis of Henna-based benzopyranophenazines and benzoxanthenetriones. National Center for Biotechnology Information. [Link]
-
ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]
-
YouTube. Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. YouTube. [Link]
-
PubMed Central. A series of 4,5,9,10-tetrahydropyrene-based tetraarylethenes: synthesis, structures and solid-state emission behavior. PubMed Central. [Link]
-
Engineered Science Publisher. Synthesis of 9, 10-Dihydrophenanthrene, Phenanthrene, Mono- and Dialkyl Phenanthrene and Octa-hydro Phenanthrene by Palladium-catalyzed Heck Reactions. Engineered Science Publisher. [Link]
-
Pearson Education, Inc. CHAPTER 9: COORDINATION CHEMISTRY I: STRUCTURES AND ISOMERS. Pearson Education, Inc.. [Link]
Sources
- 1. Tetrazole Derivatives as Promising Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Novel routes to pyrazino[2,3-b]quinoxalines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Dicarbonyl - Wikipedia [en.wikipedia.org]
- 10. Synthesis of 1,2-dicarbonyl compounds [quimicaorganica.org]
- 11. m.youtube.com [m.youtube.com]
- 12. kvdcnrt.com [kvdcnrt.com]
- 13. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 14. youtube.com [youtube.com]
- 15. mdpi.com [mdpi.com]
- 16. chem.uci.edu [chem.uci.edu]
- 17. researchgate.net [researchgate.net]
